molecular formula C22H21N3O5S B2580974 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide CAS No. 681270-05-3

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide

Cat. No.: B2580974
CAS No.: 681270-05-3
M. Wt: 439.49
InChI Key: VUEIUPWPQQSBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((8-Oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide is a complex heterocyclic compound featuring a methanopyridodiazocin core fused with a sulfonylphenyl-furan carboxamide moiety.

Properties

IUPAC Name

N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-21-5-1-3-19-16-11-15(13-25(19)21)12-24(14-16)31(28,29)18-8-6-17(7-9-18)23-22(27)20-4-2-10-30-20/h1-10,15-16H,11-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEIUPWPQQSBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide exhibit significant anticancer properties. They may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell cycle progression : Compounds can disrupt normal cell cycle phases leading to cell death.
  • Induction of oxidative stress : Increased reactive oxygen species (ROS) levels can damage cellular components and trigger apoptosis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the furan and sulfonamide groups may enhance its effectiveness against bacterial strains by interfering with bacterial metabolism or cell wall synthesis.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For instance:

  • Serine protease inhibitors : These are crucial in various physiological processes and disease states such as cancer and inflammation .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism involved ROS generation leading to mitochondrial dysfunction and subsequent apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s core structure shares similarities with tetrahydroimidazo[1,2-a]pyridine and pyrazolo[3,4-d]pyrimidine derivatives (Table 1). Key distinctions arise in substituent groups and their positions, which influence physicochemical and biological properties.

Table 1: Structural Comparison of Heterocyclic Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound (N-(4-((8-oxo-...)phenyl)furan-2-carboxamide) Methanopyridodiazocin Sulfonylphenyl, furan-2-carboxamide Not reported Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, diethyl ester ~550 (estimated) 243–245
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, isopropylbenzamide 589.1 (M+1) 175–178

Key Observations :

  • The target compound’s sulfonylphenyl group enhances polarity compared to the nitro and fluoro substituents in analogs .
  • The furan carboxamide may improve solubility relative to ester or benzamide groups in similar compounds .

Physicochemical and Spectroscopic Properties

NMR and mass spectrometry are critical for structural elucidation. For example, in compound 1l (), regions of chemical shift variation (e.g., positions 39–44 and 29–36 in NMR spectra) highlight substituent-induced electronic effects . Similar analysis could differentiate the target compound’s sulfonyl and carboxamide groups from analogs.

Table 2: Spectroscopic Data of Analogous Compounds
Compound 1H NMR Shifts (ppm) 13C NMR Shifts (ppm) IR (cm⁻¹)
Tetrahydroimidazo[1,2-a]pyridine derivative 1.25 (t, 6H), 3.02 (s, 2H), 7.65 (d, 2H) 14.1, 61.8, 122.5, 148.9 1745 (C=O), 2230 (CN)
Compound 1.25 (d, 6H), 2.95 (m, 1H), 7.82 (d, 2H) 22.4, 46.7, 121.8, 158.3 1680 (C=O), 1510 (C-F)

Insights :

  • The target compound’s sulfonyl group would likely produce distinct 13C shifts near 50–60 ppm, while the furan ring may show aromatic protons at ~7.5–8.5 ppm .

Hydrogen Bonding and Crystallographic Analysis

The sulfonyl and carboxamide groups in the target compound can participate in hydrogen bonding, influencing crystal packing and solubility. Etter’s graph set analysis () could predict motifs like chains or rings formed via N–H···O or O–H···N interactions . Crystallographic software such as SHELX () and ORTEP-3 () are essential for visualizing these interactions.

Relevance of Lumping Strategies

The lumping strategy () groups compounds with similar cores but varying substituents. While the target compound’s methanopyridodiazocin core may align with tetrahydroimidazopyridines in reactivity, its sulfonylphenyl group introduces distinct electronic and steric effects, necessitating separate evaluation in drug design pipelines .

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound?

The compound can be synthesized via multi-step reactions involving sulfonylation and coupling of heterocyclic precursors. Key steps include refluxing intermediates (e.g., sulfonamide derivatives) with furan-2-carboxamide groups under controlled conditions. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., APS) are critical for optimizing yields. Purification often involves column chromatography and recrystallization .

Q. Which spectroscopic techniques are used to confirm its structural integrity?

Structural confirmation relies on:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for the furan and diazocine moieties.
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl, carbonyl).
  • HRMS : Validates molecular mass and elemental composition .

Q. What safety protocols are recommended for handling this compound?

While specific data for this compound is limited, analogous heterocyclic sulfonamides require:

  • Use of PPE (gloves, lab coats, goggles).
  • Work in fume hoods to avoid inhalation.
  • Adherence to GBZ/T 160 and EN 14042 guidelines for air quality monitoring .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for its synthesis?

Employ Design of Experiments (DoE) or Bayesian optimization to explore parameter spaces (e.g., temperature, stoichiometry, solvent polarity). Evidence shows heuristic algorithms outperform trial-and-error approaches, especially in flow-chemistry setups .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-state (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. Validate using:

  • DSC/TGA : Assess thermal stability and polymorphism.
  • SHELX-refined crystallography : Resolve bond-length/angle mismatches .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Crystal Quality : Poor diffraction due to flexible sulfonyl groups. Use microcrystalline seeding.
  • Hydrogen Bonding : Graph set analysis (Etter’s rules) clarifies packing motifs. SHELXL is preferred for refining high-twinned or low-resolution data .

Q. How to mitigate impurities during multi-step synthesis?

  • Inline Analytics : Use HPLC-MS (e.g., Chromolith columns) to monitor intermediates.
  • Selective Recrystallization : Leverage solubility differences in polar aprotic solvents .

Q. What computational tools predict its hydrogen-bonding interactions?

  • Mercury Software : Visualizes supramolecular networks.
  • Density Functional Theory (DFT) : Calculates interaction energies for key H-bond donors/acceptors .

Q. How to model its reactivity in silico for derivative design?

  • Molecular Dynamics (MD) : Simulates conformational dynamics of the methanopyrido-diazocin core.
  • QSAR Models : Relate substituent effects (e.g., sulfonyl groups) to bioactivity .

Q. What strategies resolve low yields in final coupling steps?

  • Microwave-Assisted Synthesis : Reduces reaction time and byproducts.
  • Catalytic Systems : Screen Pd-based catalysts for Suzuki-Miyaura couplings .

Methodological Notes

  • Citing Tools : Reference SHELX , ORTEP-III , and Bayesian optimization where applicable.
  • Data Contradictions : Cross-validate using orthogonal techniques (e.g., NMR crystallography) .
  • Safety : Prioritize protocols from GBZ/T standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.